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5-Aza-2'-deoxy Cytidine Diphosphate -

5-Aza-2'-deoxy Cytidine Diphosphate

Catalog Number: EVT-13979269
CAS Number:
Molecular Formula: C8H14N4O10P2
Molecular Weight: 388.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Aza-2'-deoxycytidine diphosphate, commonly referred to as 5-Aza-2'-deoxycytidine, is a synthetic nucleoside analog of cytidine. It is classified as an epigenetic drug with significant implications in cancer therapy, particularly due to its ability to inhibit DNA methylation. This compound has been utilized in the treatment of myelodysplastic syndrome and is under investigation for its effectiveness against acute myeloid leukemia and other malignancies. The structural modification of replacing the carbon atom at the 5-position with nitrogen allows it to interfere with DNA methyltransferases, leading to the reactivation of silenced tumor suppressor genes .

Source

5-Aza-2'-deoxycytidine was first synthesized in 1964 by Pliml and Sorm, with its potential therapeutic effects reported shortly thereafter. The compound is commercially available from various suppliers, including Sigma-Aldrich, which provides it in a high-purity powder form for research purposes .

Classification

This compound belongs to a class of drugs known as nucleoside analogs, specifically cytosine analogs. It functions primarily as a DNA methyltransferase inhibitor and is categorized under epigenetic therapies due to its role in altering gene expression through epigenetic mechanisms .

Synthesis Analysis

Methods

The synthesis of 5-Aza-2'-deoxycytidine involves several steps, typically beginning with the preparation of the appropriate ribose sugar derivative followed by the introduction of the azacytosine moiety. The general synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis begins with 2-deoxy-D-ribose and azacytosine.
  2. Condensation Reaction: A condensation reaction is performed to link the sugar and base, forming a nucleoside.
  3. Phosphorylation: The nucleoside is then phosphorylated to yield the diphosphate form, which is crucial for its biological activity.

Technical details regarding reaction conditions (e.g., temperature, solvent) and purification methods (e.g., chromatography) would vary based on specific laboratory protocols but are generally optimized for yield and purity .

Molecular Structure Analysis

Structure

The molecular formula for 5-Aza-2'-deoxycytidine diphosphate is C_8H_{10}N_4O_7P_2. Its structure features a ribose sugar linked to an azacytosine base through a glycosidic bond. The presence of two phosphate groups distinguishes it from its monophosphate counterpart.

Data

  • Molecular Weight: Approximately 282.22 g/mol
  • SMILES Notation: NC1=NC(=O)N(C=N1)[C@H]2CC@HC@@HO2
  • IUPAC Name: 4-amino-1-(2-deoxy-β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one .
Chemical Reactions Analysis

Reactions

5-Aza-2'-deoxycytidine undergoes several key chemical reactions relevant to its mechanism of action:

  1. Phosphorylation: Upon administration, it is phosphorylated by deoxycytidine kinase to form the monophosphate and subsequently converted into the diphosphate and triphosphate forms.
  2. Incorporation into DNA: The triphosphate form is incorporated into DNA during replication, leading to disruption of normal methylation patterns.
  3. Formation of Covalent Complexes: It forms covalent complexes with DNA methyltransferases at CpG sites, inhibiting their activity .
Mechanism of Action

The mechanism by which 5-Aza-2'-deoxycytidine exerts its effects involves several steps:

  1. Cellular Uptake: The compound enters cells via nucleoside transporters.
  2. Activation: It is phosphorylated to its active triphosphate form.
  3. Inhibition of DNA Methyltransferases: The active form competes with natural substrates for incorporation into DNA and binds covalently to DNA methyltransferases, leading to their inactivation.
  4. Gene Reactivation: This results in hypomethylation of DNA and reactivation of silenced tumor suppressor genes, promoting differentiation or apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in acetic acid and water (1:1), with a solubility limit around 50 mg/mL .

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under appropriate conditions.
  • pH Range: Stable within physiological pH ranges but may degrade outside these conditions.

Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation .

Applications

5-Aza-2'-deoxycytidine has significant applications in scientific research and clinical settings:

  1. Cancer Therapy: Used primarily for treating myelodysplastic syndromes and acute myeloid leukemia by reactivating silenced genes associated with tumor suppression.
  2. Epigenetic Research: Serves as a tool for studying DNA methylation dynamics and gene regulation mechanisms.
  3. Combination Therapies: Investigated as part of combination regimens with other chemotherapeutic agents to enhance efficacy against resistant cancer types .

The ongoing research continues to explore its full therapeutic potential across various malignancies and its role in understanding epigenetic modifications in health and disease.

Epigenetic Mechanisms of DNA Methyltransferase Inhibition

Role in Covalent Trapping of DNMT1 at CpG Methylation Sites

5-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP) is a metabolic intermediate of the nucleoside analog decitabine (5-aza-2'-deoxycytidine). Upon cellular uptake, it undergoes phosphorylation to form the active triphosphate metabolite (5-aza-dCTP), which incorporates into DNA during replication. This incorporation initiates a mechanism-based inhibition of DNA methyltransferases (DNMTs). DNMT1, the maintenance methyltransferase, binds covalently to the 5-aza-cytosine ring within DNA due to the nitrogen substitution at position 5. This substitution prevents the beta-elimination step required for enzyme release, resulting in irreversible covalent entrapment of DNMT1 at CpG sites [1] [3] [7].

The trapped DNMT1-5-aza-DNA complexes trigger proteasomal degradation of DNMT1, depleting functional enzyme pools. Consequently, passive demethylation occurs during subsequent cell divisions as methylation patterns fail to propagate. Studies using isogenic cell lines demonstrate that DNMT1-deficient cells exhibit blunted DNA damage responses (e.g., reduced γ-H2AX foci formation) and diminished p53/CHK1 activation upon 5-aza-dC treatment, underscoring DNMT1’s central role in this mechanism [1].

Table 1: DNMT1 Degradation Following 5-aza-dC Treatment

Cell ModelDNMT1 Reduction (%)Time Post-Treatment (hr)Functional Consequence
HCT116 (Colorectal)85%24Global hypomethylation
DNMT1-Hypomorphic98%24Loss of DNA damage response
Leukemia Cell Lines70–90%48Tumor suppressor reactivation

Induction of DNA Hypomethylation and Tumor Suppressor Reactivation

Incorporation of 5-aza-dC into DNA induces genome-wide hypomethylation, preferentially targeting CpG islands in promoter regions of tumor suppressor genes (TSGs). Demethylation reverses epigenetic silencing by remodeling chromatin architecture: hypomethylated DNA exhibits increased nuclease sensitivity, facilitating transcription factor binding and assembly of the transcriptional machinery [4] [5] [8]. Key TSGs reactivated include:

  • CDKN2A (p16): Hypermethylated in lung fibrosis and pancreatic cancer models. 5-aza-dC demethylation restores p16 expression, inducing cell cycle arrest and attenuating hyperoxia-induced fibrosis in rats [2] [10].
  • SST (Somatostatin): Silenced in pancreatic adenocarcinoma (PDAC). 5-aza-dC reverses regional CpG methylation, restoring SST expression and enhancing anti-proliferative responses to somatostatin analogs [10].
  • MLH1 and CDKN1A: Reactivated in colorectal cancer cells, restoring DNA mismatch repair and cell cycle control [8].

Notably, demethylation is hierarchical and context-dependent. Global genomic methylation decreases significantly (e.g., 40–60% reduction measured by HPLC), but promoter-specific demethylation varies. Genes with focal hypomethylation near transcription start sites (TSS) exhibit sustained reactivation post-treatment, while uniformly hypermethylated genes show transient expression [8].

Table 2: Tumor Suppressor Genes Reactivated by 5-aza-dC-Induced Demethylation

GeneCancer TypeFunctionDemethylation EfficiencyFunctional Outcome
p16Lung fibrosis, PDACCell cycle inhibitorHigh (TSS-specific)Reduced proliferation
SSTPancreatic adenocarcinomaAnti-proliferative hormoneModerateEnhanced octreotide response
MLH1Colorectal cancerDNA mismatch repairVariableGenomic stability restoration
RASSF1Solid tumorsPro-apoptotic signalingLowTransient apoptosis induction

Comparative Efficacy in DNMT3A/3B-Deficient Cellular Models

The roles of DNMT3A and DNMT3B (de novo methyltransferases) in 5-aza-dC sensitivity are distinct from DNMT1:

  • DNMT3A/3B Double-Null Cells: Exhibit profound resistance to 5-aza-dC, with 5–10-fold higher IC~50~ values for clonogenic suppression compared to wild-type cells. This resistance arises from reduced formation of cytotoxic DNMT-aza-DNA adducts, confirming DNMT3A/3B as primary targets for covalent trapping alongside DNMT1 [1] [7] [6].
  • DNMT3A-Mutant Cells: Leukemia cells harboring DNMT3A mutations (e.g., R882H) show variable sensitivity. Mutant DNMT3A retains partial activity but fails to silence self-renewal genes in hematopoietic stem cells. 5-aza-dC remains effective in re-silencing these genes via residual trapping and global hypomethylation [6].
  • DNMT3B-Specific Deficiency: Causes mild defects in DNA damage response (e.g., reduced RAD51 foci) but does not significantly alter 5-aza-dC cytotoxicity, indicating a secondary role in mediating anti-tumor effects [1].

Table 3: Cellular Responses to 5-aza-dC in DNMT-Deficient Models

Cell ModelDNMT Status5-aza-dC IC₅₀ vs. Wild-Typeγ-H2AX InductionTSG Reactivation
DNMT1-HypomorphicDNMT1 ↓↓↓3–5-fold higherAbsentLow
DNMT3A/3B Double-KO (ES)DNMT3A/3B −/−8–10-fold higherReducedMinimal
DNMT3A-Mutant (AML)DNMT3A R882H1.5–2-fold higherModerateModerate
DNMT3B-KO (Colorectal)DNMT3B −/−UnchangedMildly reducedHigh

Compound Nomenclature

Properties

Product Name

5-Aza-2'-deoxy Cytidine Diphosphate

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C8H14N4O10P2

Molecular Weight

388.17 g/mol

InChI

InChI=1S/C8H14N4O10P2/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(21-6)2-20-24(18,19)22-23(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1

InChI Key

BGNHEPWMEXMRMA-KVQBGUIXSA-N

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O

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